N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam
CAS No.:
Cat. No.: VC13557803
Molecular Formula: C18H19Cl2NO5S
Molecular Weight: 432.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19Cl2NO5S |
|---|---|
| Molecular Weight | 432.3 g/mol |
| IUPAC Name | 4,5-dichloro-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid |
| Standard InChI | InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)/t9-,14-,18-/m1/s1 |
| Standard InChI Key | RFABDSDXSYNRJG-QKYSMQOASA-N |
| Isomeric SMILES | CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |
| SMILES | CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |
| Canonical SMILES | CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure integrates three key components:
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Camphorsultam Core: A bicyclic terpene derivative providing rigidity and chiral induction .
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2-Carboxy-4,5-dichlorobenzoyl Group: An aromatic system with electron-withdrawing substituents enhancing electrophilic reactivity.
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Sulfonamide Linkage: Bridges the camphor and benzoyl moieties while enabling hydrogen-bonding interactions .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₉Cl₂NO₅S | |
| Molecular Weight | 432.31 g/mol | |
| CAS Registry Number | 193202-37-8 | |
| Specific Rotation ([α]²⁰/D) | -95° (c=1, MeOH) |
The stereochemistry at the camphor C10 position dictates its (-)-enantiomeric form, critical for asymmetric induction .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization of (+)-10-camphorsultam:
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Acylation: Treatment with 2-carboxy-4,5-dichlorobenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
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Crystallization: Purification via recrystallization from methanol/water yields >98% enantiomeric purity .
Table 2: Synthetic Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | 85-90% |
| Temperature | 0°C → room temperature | — |
| Catalyst | Triethylamine (1.2 equiv) | — |
Industrial Production
Large-scale manufacturing employs continuous flow reactors to optimize:
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Reaction Kinetics: Precise control over exothermic acylation.
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Purification: Simulated moving bed chromatography for enantiomer separation .
Physicochemical Properties
Thermal and Solubility Profiles
Spectroscopic Characteristics
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IR (KBr): 1745 cm⁻¹ (C=O, sultam), 1680 cm⁻¹ (carboxylic acid).
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¹³C NMR (DMSO-d₆): 176.8 ppm (COOH), 165.4 ppm (sultam carbonyl) .
Applications in Asymmetric Synthesis
Chiral Auxiliary in C–C Bond Formation
The compound’s rigid structure directs face-selective reactions:
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Aldol Reactions: Induces >90% ee in β-hydroxy ketone synthesis .
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Diels-Alder Cycloadditions: Endo selectivity up to 95:5 in bicyclic systems .
Table 3: Catalytic Performance
Pharmaceutical Intermediates
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Antiviral Agents: Key intermediate in the synthesis of helicase inhibitors.
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Kinase Inhibitors: Stereocontrol in pyrazole-based therapeutics .
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
| Compound | Substituents | Key Difference |
|---|---|---|
| N-(2-Carboxybenzoyl)-... | No Cl substituents | Reduced electrophilicity |
| Camphorsultam-O-methyl | Methoxy at C2 | Altered solubility profile |
Future Directions
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